N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide: is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer .
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydrazine group is thought to play a crucial role in its activity, potentially through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide: Similar structure but with a larger cyclooctyl group.
N-cyclopropyl-6-hydrazino-3-pyridinesulfonamide: Similar structure with slight variations in functional groups.
Uniqueness: N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is unique due to its specific combination of a cyclopropyl group and a hydrazinyl group attached to a pyridine sulfonamide scaffold. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-11-8-4-3-7(5-10-8)15(13,14)12-6-1-2-6/h3-6,12H,1-2,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYUCNUEEJETTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926221-37-6 |
Source
|
Record name | N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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